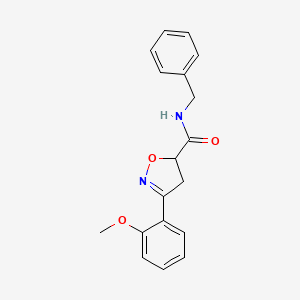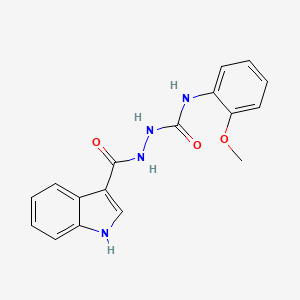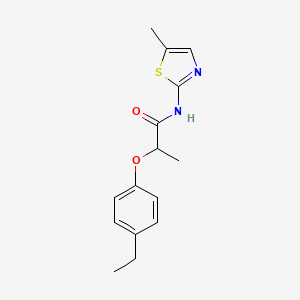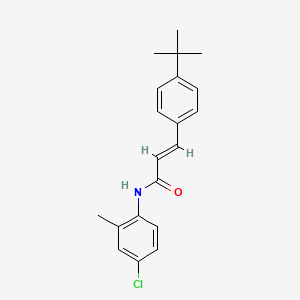![molecular formula C19H20ClN5O B4615418 6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Vue d'ensemble
Description
- This compound belongs to a class of compounds with potential pharmacological properties. However, the specific details of its introduction in research are not directly available.
Synthesis Analysis
- The synthesis of similar compounds involves nucleophilic substitution reactions and has been explored for various derivatives, indicating a method that might be applicable to the synthesis of this compound as well (Mallesha, 2012).
Molecular Structure Analysis
- While specific details on the molecular structure analysis of this exact compound are not provided, related compounds have been characterized using spectral studies, which likely applies to this compound as well (Krishnamurthy, 2013).
Chemical Reactions and Properties
- Chemical reactions involving similar compounds often involve cyclization and nucleophilic substitution. The chemical properties, such as reactivity, are influenced by the presence of functional groups like piperazine and pyrimidine rings (El-Agrody, 2001).
Physical Properties Analysis
- Details specific to the physical properties of this compound are not provided. However, related compounds exhibit properties that can be characterized by spectroscopic means, suggesting similar methodologies could be applied here (Krishnamurthy, 2011).
Chemical Properties Analysis
- The chemical properties of this compound can be inferred to some extent from its structural analogs, which show varied biological activities and interactions with biological molecules. The presence of certain functional groups might influence its chemical behavior (Gazzar, 2009).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Research has demonstrated the synthesis of derivatives related to the queried compound, focusing on their antiproliferative effects against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of new derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Among these, certain compounds showed promising activity, suggesting potential as anticancer agents after further research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anti-Inflammatory Applications
Another area of application is the development of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, evaluating them as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities. These findings open avenues for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiplatelet Agents and Molecular Field Analysis
Compounds derived from the structure of the queried compound have been investigated for their antiplatelet properties. Roma et al. (2003) described the synthesis of novel derivatives and their in vitro evaluation as antiplatelet agents, providing insights into the development of therapeutic agents for preventing thrombotic diseases (Roma, Braccio, Carrieri, Grossi, Leoncini, Signorello, & Carotti, 2003).
Synthesis and Pharmacological Properties
The pharmacological properties of related pyrimidine derivatives have also been explored. Mattioda et al. (1975) synthesized a series of compounds displaying a range of pharmacological activities, including antiemetic and tranquilizing properties. This study underscores the versatility of pyrimidine derivatives in drug development (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-23-8-10-24(11-9-23)19-21-12-15-17(22-19)6-7-25(18(15)26)13-14-4-2-3-5-16(14)20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDVLPOJXRZXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)